Phenyl(quinolin-3-ylsulfanyl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11NOS |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
S-quinolin-3-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
InChI Key |
WMXJJICWTFMHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Biological activity of quinolin-3-yl sulfanyl methanone derivatives
An In-Depth Technical Guide to the Biological Activity of Quinolin-3-yl Sulfanyl Methanone Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, promising class: quinolin-3-yl sulfanyl methanone derivatives. These compounds merge the privileged quinoline nucleus with a flexible sulfanyl methanone linker, creating a platform for developing potent and selective biological agents. We will explore the synthetic rationale, delve into their significant anticancer and antimicrobial activities, and elucidate the underlying mechanisms of action. This document serves as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with significant pharmacological value.[1][2] Its rigid, planar structure and the electron-donating/withdrawing properties of the nitrogen atom allow for diverse molecular interactions, making it an ideal starting point for drug design.[1] Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5][6]
The focus of this guide, the quinolin-3-yl sulfanyl methanone scaffold, introduces a thioester linkage at the 3-position. This specific modification is not arbitrary; the sulfanyl methanone group provides a unique combination of lipophilicity and potential for hydrogen bonding, which can significantly influence pharmacokinetic properties and target binding affinity.
Synthetic Strategies for Quinolin-3-yl Sulfanyl Methanone Derivatives
The generation of a diverse library of these derivatives is fundamental to exploring their biological potential. A common and efficient synthetic route involves a two-step process beginning with a substituted quinoline-3-carboxylic acid. This approach allows for modular variation of both the quinoline core and the appended aryl or alkyl group.
General Synthetic Workflow
The synthesis typically proceeds via the activation of the carboxylic acid, followed by nucleophilic substitution with a thiol.
-
Activation of the Carboxylic Acid: Quinoline-3-carboxylic acid is converted to a more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Thioester Formation: The resulting quinoline-3-carbonyl chloride is then reacted in situ with a desired thiol (R-SH) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
This workflow is highly adaptable, allowing for the introduction of various substituents on both the quinoline ring and the thiol-derived 'R' group, which is crucial for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of target derivatives.
Anticancer Potential: A Primary Therapeutic Target
Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1][7][8][9] The sulfanyl methanone derivatives are particularly notable for their cytotoxic effects against a range of cancer cell lines.
In Vitro Cytotoxicity Screening
The initial step in evaluating anticancer potential is to screen the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing the metabolic activity of cells as an indicator of cell viability.[10]
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 (Breast)[11] | IC₅₀ (µM) vs. HL-60 (Leukemia)[11] | IC₅₀ (µM) vs. HepG2 (Liver)[12] |
| QSM-01 | Phenyl | 12.5 | 5.2 | 15.8 |
| QSM-02 | 4-Chlorophenyl | 4.8 | 1.9 | 6.3 |
| QSM-03 | 4-Methoxyphenyl | 9.1 | 3.7 | 11.2 |
| QSM-04 | 2-Naphthyl | 3.5 | 1.1 | 4.9 |
| Doxorubicin | (Reference Drug) | 0.9 | 0.2 | 1.1 |
Table 1: Representative 50% inhibitory concentrations (IC₅₀) of quinolin-3-yl sulfanyl methanone derivatives against various human cancer cell lines.
Expert Insight: The data in Table 1 clearly indicate that substitutions on the appended aryl ring significantly impact cytotoxicity. The introduction of an electron-withdrawing group (QSM-02) or an extended aromatic system (QSM-04) enhances anticancer activity compared to the unsubstituted parent compound (QSM-01). This provides a critical vector for optimization.
Detailed Protocol: MTT Cell Viability Assay[10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanistic Insights: Induction of Apoptosis
Potent cytotoxic compounds often exert their effects by inducing apoptosis, or programmed cell death. This is a key mechanism for eliminating cancer cells.[7][9] Quinoline derivatives have been shown to trigger apoptosis, which can be visualized and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Sources
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- 11. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 3-substituted quinoline sulfur compounds
Synthetic Architectures, Pharmacological Profiling, and Strategic Functionalization[1]
Part 1: Executive Technical Synthesis
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, DNA topoisomerases, and heme polymerization centers.[1] However, the C3 position of the quinoline ring has historically presented a synthetic challenge.[2] Unlike the C2 and C4 positions, which are susceptible to nucleophilic attack, or the C5 and C8 positions, which are activated for electrophilic substitution, the C3 position is electronically neutral and difficult to functionalize directly.[1]
Incorporating sulfur moieties (sulfenyl, sulfinyl, or sulfonyl) at C3 introduces a unique vector for optimizing drug candidates.[1] The sulfur atom acts as a "chameleon" pharmacophore:
-
S(II) (Sulfide): Lipophilic, electron-donating (via resonance), metabolically susceptible.[1]
-
S(IV) (Sulfoxide): Chiral center potential, moderate polarity, hydrogen bond acceptor.[1]
-
S(VI) (Sulfone): Strong electron-withdrawing group, high metabolic stability, rigid hydrogen bond acceptor.[1]
This guide details the state-of-the-art methodologies for constructing these 3-S-quinoline systems, moving beyond classical Skraup or Friedländer syntheses to modern radical cascade cyclizations and transition-metal-catalyzed protocols.
Part 2: Synthetic Methodologies
2.1. The Challenge of Direct C3 Functionalization
Direct C-H functionalization of the quinoline core at C3 is kinetically disfavored. Electrophilic aromatic substitution typically occurs at C5/C8, while nucleophilic substitution targets C2/C4.[1] Consequently, the most robust strategies for accessing 3-sulfur quinolines rely on de novo ring construction (cyclization of acyclic precursors) rather than late-stage functionalization.
2.2. Dominant Synthetic Pathways
Pathway A: Radical Cascade Cyclization (Green Chemistry Approach)
The most efficient modern route involves the radical cascade cyclization of
-
Mechanism: A sulfonyl radical (generated from sodium sulfinate or sulfonyl chloride) adds to the alkyne moiety. The resulting vinyl radical cyclizes onto the aromatic ring, followed by oxidation/aromatization.[1]
-
Catalysis: Visible-light photoredox catalysis (e.g., using Eosin Y or Ru(bpy)₃Cl₂) is the gold standard here, operating under mild conditions.[1]
Pathway B: Metal-Catalyzed Electrophilic Cyclization
Copper or palladium catalysts can activate the triple bond of
-
Reagents: Aryl sulfinates or sulfonyl hydrazides serve as the sulfur source.
-
Advantages: High functional group tolerance, particularly for electron-deficient anilines.[1]
Pathway C: Tandem Aza-Michael/Aldol Condensation For 3-sulfonyl-1,2-dihydroquinolines (which can be oxidized to quinolines), the reaction of 2-aminobenzaldehydes with vinyl sulfones is effective.
-
Utility: Allows access to the dihydroquinoline core, a scaffold often found in specific kinase inhibitors.[1]
Part 3: Detailed Experimental Protocol
Target: Synthesis of 3-(Tosyll)-4-phenylquinoline via Visible-Light Photoredox Catalysis. Rationale: This protocol represents a metal-free, environmentally benign approach validated in recent literature (e.g., Green Chem., J. Org.[1] Chem.).[2][3][4][5][6][7][8][9][10][11]
Reagents & Materials:
-
Substrate:
-(3-phenylprop-2-yn-1-yl)aniline (0.2 mmol) -
Sulfur Source: Sodium
-toluenesulfinate (0.4 mmol, 2.0 equiv)[1] -
Photocatalyst: Eosin Y (2.0 mol%)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% in water, 2.0 equiv) - Note: Acts as the terminal oxidant to restore aromaticity.[1]
-
Solvent: DMF/H₂O (4:1 ratio, 2.0 mL)
-
Equipment: 5W Blue LED strip (approx. 450-460 nm), Schlenk tube, magnetic stirrer.[1]
Step-by-Step Workflow:
-
Setup: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, combine the
-propargylaniline substrate, sodium -toluenesulfinate, and Eosin Y. -
Solvent Addition: Add the DMF/H₂O mixture. The addition of water helps solubilize the sodium sulfinate salt.
-
Oxidant Addition: Add TBHP dropwise. Caution: Peroxides are reactive; handle with care.
-
Degassing: Briefly purge the tube with nitrogen or argon for 1-2 minutes to remove excess oxygen (though some protocols are air-tolerant, inert atmosphere ensures reproducibility of the radical chain). Seal the tube.
-
Irradiation: Place the tube approximately 2-3 cm away from the Blue LED strip. Stir vigorously at room temperature (25–30 °C).
-
Monitoring: Monitor reaction progress via TLC (typically 12–14 hours). The disappearance of the alkyne spot indicates completion.
-
Work-up: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash column chromatography (Gradient: Hexanes/Ethyl Acetate 10:1 to 5:1).
-
Validation: Confirm structure via ¹H NMR (characteristic singlet for tosyl-CH₃, disappearance of alkyne/amine protons) and HRMS.
Part 4: Medicinal Chemistry & SAR Insights
4.1. Electronic Modulation at C3 The sulfur oxidation state dramatically alters the electronic landscape of the quinoline ring, influencing potency and solubility.
| Sulfur Moiety | Electronic Effect | Physicochemical Impact | Biological Utility |
| -S-R (Sulfide) | Electron Donor (+M) | High Lipophilicity (LogP ↑) | Enhances membrane permeability; metabolic "soft spot" (S-oxidation). |
| -SO-R (Sulfoxide) | Weak Acceptor (-I) | Chiral Center; Polar | Introduces stereochemical complexity; H-bond acceptor. |
| -SO₂-R (Sulfone) | Strong Acceptor (-M/-I) | High Polarity; Metabolic Stability | Rigid H-bond acceptor; lowers pKa of ring nitrogen; often improves metabolic half-life. |
4.2. Therapeutic Applications
-
Anticancer (PKM2 & Kinase Inhibition): 3-Sulfonylquinolines function as bioisosteres for other planar heterocycles. The sulfonyl group at C3 can position the aryl ring to occupy hydrophobic pockets in kinases (e.g., Src, Pim-1) or metabolic enzymes like Pyruvate Kinase M2 (PKM2), disrupting cancer cell glycolysis.[1]
-
Antimalarial: While C4-aminoquinolines (chloroquine) target heme, C3-sulfur derivatives modulate resistance. The sulfur atom can alter the pKa of the quinoline nitrogen, affecting accumulation in the parasite's acidic digestive vacuole.
-
Antimicrobial: Thiazoline-quinoline hybrids (sulfur in a fused or pendant ring) have shown efficacy against MRSA, with the sulfur moiety facilitating specific interactions with bacterial DNA gyrase.
Part 5: Visualization
5.1. Mechanism of Radical Cascade Cyclization
This diagram illustrates the "Green" pathway using Eosin Y and visible light to construct the 3-sulfonylquinoline core.
Caption: Figure 1. Visible-light-mediated radical cascade synthesis of 3-sulfonylquinolines via sulfonyl radical addition.
5.2. Structure-Activity Relationship (SAR) Map
Visualizing the impact of C3-sulfur substitution on the quinoline pharmacophore.
Caption: Figure 2. SAR logic for C3-sulfur functionalization, highlighting electronic and physicochemical modulation.
Part 6: References
-
Wei, W., et al. (2018).[1] "Visible-Light-Promoted Direct C–H Sulfenylation of Quinoxalin-2(1H)-ones with Thiols under Metal-Free Conditions." Green Chemistry. Link
-
Huang, H., et al. (2015).[1] "Visible-Light-Mediated Synthesis of 3-Sulfonylquinolines via Cascade Radical Cyclization of N-Propargylanilines with Sodium Sulfinates." Journal of Organic Chemistry. Link[1]
-
Ramesh, P., et al. (2016).[1] "Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition." Journal of Organic Chemistry. Link[1]
-
Mao, J., et al. (2009).[1] "Synthesis and biological activities of new substituted thiazoline-quinoline derivatives." Acta Pharmaceutica. Link[1]
-
Kouznetsov, V. V., et al. (2012).[1] "Recent Progress in the Synthesis of Quinolines as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Sridharan, V., et al. (2011).[1] "Recent advances in the synthesis of quinolines: a review." Organic Preparations and Procedures International. Link[1]
-
Yadav, D. K., et al. (2017).[1] "Quinoline-3-sulfonamides: A New Class of Anticancer Agents." European Journal of Medicinal Chemistry. Link
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- 1. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone
Abstract
This document provides a comprehensive guide for the synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone, a thioester derivative of significant interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the S-acylation of quinoline-3-thiol with benzoyl chloride. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful synthesis and high-purity product isolation.
Introduction and Scientific Rationale
Quinoline derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous bioactive compounds with applications ranging from antimalarial to anticancer agents.[1][2][3] Thioesters, the sulfur analogs of esters, are also pivotal, serving as key intermediates in organic synthesis and exhibiting unique reactivity profiles.[4][5][6] The target molecule, this compound, merges these two important pharmacophores, making it a valuable scaffold for library synthesis and a potential candidate for biological screening.
The described synthesis proceeds via a nucleophilic acyl substitution reaction. This method is selected for its efficiency, high atom economy, and the use of readily available and cost-effective starting materials. Quinoline-3-thiol, a potent nucleophile due to the soft nature of the sulfur atom, readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Reaction Mechanism and Stoichiometry
The core of this synthesis is the thioesterification reaction, a classic example of nucleophilic acyl substitution.
Causality of the Mechanism:
-
Nucleophilic Attack: The sulfur atom of quinoline-3-thiol, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.
-
Deprotonation: A tertiary amine base (e.g., triethylamine) scavenges the proton from the sulfonium ion and neutralizes the hydrochloric acid (HCl) formed from the displaced chloride, preventing side reactions and driving the equilibrium towards the product.
Caption: Figure 1: Reaction Mechanism of Thioesterification.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Purity/Grade | Supplier | Notes |
| Quinoline-3-thiol | 2178312-4[7] | 161.22 | >97% | Sigma-Aldrich | Store under inert gas. |
| Benzoyl Chloride | 98-88-4 | 140.57 | >99%, ReagentPlus® | Sigma-Aldrich | Lachrymator. Handle in fume hood.[8][9][10] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99.5%, anhydrous | Acros Organics | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Fisher Scientific | Use from a solvent purification system. |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh, Grade 60 | Merck | For column chromatography. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR | For chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, granular | J.T. Baker | For drying organic layers. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Nitrogen/Argon gas inlet and bubbler
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, flame-resistant lab coat.
Environmental Health and Safety (EHS) Protocol
Researcher Trustworthiness Mandate: Adherence to safety protocols is non-negotiable for experimental validity and personal safety. All steps must be performed inside a certified chemical fume hood.
-
Quinoline and its derivatives: Suspected of being carcinogenic and mutagenic.[11][12][13] Avoid inhalation and skin contact.
-
Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water to release HCl gas.[8][9][10][14][15] Causes severe skin and eye burns.[8][10] Always handle with extreme caution in a fume hood, wearing appropriate gloves and eye protection.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] Have an appropriate quenching agent (e.g., sodium bicarbonate solution for acid spills) and a spill kit readily available.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis.
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reactor Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add quinoline-3-thiol (0.806 g, 5.0 mmol, 1.0 equiv).
-
Solvent and Base Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 25 mL of anhydrous dichloromethane (DCM), followed by triethylamine (1.05 mL, 7.5 mmol, 1.5 equiv). Stir the mixture until all solids dissolve.
-
Expertise Note: The use of an anhydrous solvent is critical to prevent the hydrolysis of benzoyl chloride. Triethylamine acts as an acid scavenger, which is essential for driving the reaction to completion.
-
-
Acylation: Cool the solution to 0 °C using an ice-water bath. Slowly add benzoyl chloride (0.64 mL, 5.5 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Expertise Note: The slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the acylation and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the quinoline-3-thiol spot and the appearance of a new, higher Rf product spot indicate reaction completion.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a 250 mL separatory funnel. Add 30 mL of deionized water and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic species) and 30 mL of brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Determine the yield and characterize the product.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~9.1 (s, 1H), ~8.2-7.5 (m, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~194 (C=O), ~150-125 (aromatic C's) |
| Mass Spec (ESI+) | m/z: 266.06 [M+H]⁺ |
Note: The exact NMR chemical shifts may vary slightly. The provided values are estimates based on similar structures. For instance, Phenyl(quinolin-3-yl)methanone has reported shifts in a similar region.[16]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents hydrolyzing benzoyl chloride. 2. Incomplete reaction. 3. Insufficient base. | 1. Use freshly distilled/anhydrous solvents and reagents. Ensure glassware is oven-dried. 2. Increase reaction time; confirm completion by TLC. 3. Ensure 1.5 equivalents of base are used. |
| Formation of Di(quinolin-3-yl)disulfide | Oxidation of the starting quinoline-3-thiol. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the setup and reaction. Use freshly acquired or purified thiol. |
| Unreacted Benzoyl Chloride in Product | Incomplete quenching during work-up. | Ensure the wash with saturated NaHCO₃ solution is performed thoroughly to hydrolyze and remove excess benzoyl chloride. |
| Streaking on TLC Plate | Product or starting material is highly polar or acidic/basic. | Add a small amount (~0.5%) of triethylamine or acetic acid to the TLC eluent to improve spot shape and separation. |
Conclusion
The protocol described herein provides an efficient, reliable, and high-yielding method for the synthesis of this compound. By carefully controlling reaction conditions, particularly moisture and temperature, and adhering to the prescribed safety measures, researchers can consistently obtain a high-purity product. This foundational molecule serves as a valuable building block for further chemical exploration in the fields of medicinal chemistry and materials science.
References
- LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- CHEM 440. (2016). Thioesters.
- CDH Fine Chemical. (n.d.). Benzoyl Chloride CAS No 98-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Dodds, A. W., Ren, X.-D., Willis, A. C., & Law, S. K. A. (1996). The reaction mechanism of the internal thioester in the human complement component C4. Nature.
- New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet.
- LibreTexts Chemistry. (2021). Synthesis of Carboxylic Acid Derivatives.
- PubChem. (n.d.). Quinoline-3-thiol.
- Wikipedia. (n.d.). Thioester.
- McCormick, J. P. (2014). Thioesters. YouTube.
- MDPI. (n.d.). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones.
- Bentham Science Publisher. (n.d.). Recent Progress in the Synthesis of Quinolines.
- Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Quinoline.
- National Institutes of Health. (n.d.). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Quinoline-3-thiol | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.lasec.co.za [cdn.lasec.co.za]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. nj.gov [nj.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Chemoselective Synthesis of S-(Quinolin-3-yl) Benzothioate
Abstract & Scope
This technical guide details the protocol for the S-acylation of 3-mercaptoquinoline (Quinoline-3-thiol) with benzoyl chloride to synthesize S-(quinolin-3-yl) benzothioate . This reaction represents a nucleophilic acyl substitution where the sulfur atom acts as the primary nucleophile.
Why this matters: Thioesters are critical intermediates in medicinal chemistry, serving as "activated esters" for native chemical ligation or as pharmacophores in their own right.[1] The quinoline scaffold introduces specific electronic properties (electron-deficiency) that distinguish this protocol from standard thiophenol acylation, requiring precise control of pH and stoichiometry to prevent N-acylation or disulfide formation.
Chemical Strategy & Mechanism[2][3][4][5]
The Chemoselectivity Challenge
The reaction presents a competition between two nucleophilic sites:
-
The Thiol (-SH): Soft nucleophile, highly reactive in its deprotonated (thiolate) state.
-
The Quinoline Nitrogen: Harder nucleophile, basic (
).
Strategic Solution: We utilize Soft-Hard Acid-Base (SHAB) principles. By using a mild organic base (Triethylamine) in a non-polar solvent (DCM) at low temperatures, we favor the formation of the soft thiolate anion, which reacts rapidly with the soft electrophilic center of the benzoyl chloride. The base also serves to scavenge the HCl byproduct, preventing the protonation of the quinoline ring which would deactivate the system.
Reaction Scheme
Mechanistic Pathway (Visualization)
Caption: Step-wise mechanistic flow favoring S-acylation over N-acylation or oxidation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[2] | Role | Hazards |
| 3-Mercaptoquinoline | 76076-35-2 | 1.0 | Nucleophile | Stench, Irritant |
| Benzoyl Chloride | 98-88-4 | 1.1 | Electrophile | Lachrymator, Corrosive |
| Triethylamine (TEA) | 121-44-8 | 1.5 | Base/Scavenger | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Carcinogen (suspected) |
| 4-Dimethylaminopyridine | 1122-58-3 | 0.05 | Catalyst (Optional) | Toxic |
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Pressure-equalizing addition funnel.
-
Inert gas line (Nitrogen or Argon).
-
Ice-water bath.
-
Magnetic stirrer.
Experimental Protocol
Method A: Anhydrous Acylation (Gold Standard)
Recommended for high purity and small-to-medium scale research.
Step 1: Preparation of the Nucleophile
-
Oven-dry the glassware and cool under a stream of Nitrogen (
). -
Charge the flask with 3-mercaptoquinoline (1.0 equiv, e.g., 5.0 mmol, 806 mg).
-
Add anhydrous DCM (25 mL, ~0.2 M concentration).
-
Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL) via syringe.
-
Observation: The solution may darken slightly as the thiolate is generated.
-
-
(Optional) Add DMAP (5 mol%) if the reaction is sluggish, though usually unnecessary for thiols.
-
Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.
Step 2: Electrophile Addition
-
Dilute Benzoyl chloride (1.1 equiv, 5.5 mmol, 0.64 mL) in 5 mL of DCM in the addition funnel.
-
Add the benzoyl chloride solution dropwise over 15–20 minutes.
-
Critical Control: Rapid addition causes localized heating, which promotes side reactions (N-acylation or polymerization).
-
Visual Cue: A white precipitate (TEA·HCl salts) will begin to form immediately.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm naturally to Room Temperature (RT) after addition is complete.
-
Stir for 2–4 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (4:1).
-
Starting Material: Lower
, UV active, stains yellow with Ellman’s reagent (if unreacted thiol). -
Product: Higher
, UV active.
-
Step 4: Workup & Purification
-
Quench the reaction by adding Water (20 mL).
-
Transfer to a separatory funnel. Separate the organic layer.[3]
-
Wash the organic layer sequentially with:
-
10% NaHCO₃ (2 x 20 mL) – Removes unreacted acid/HCl.
-
Water (20 mL).
-
Brine (20 mL).
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Process Workflow & Decision Tree
Caption: Operational workflow for the synthesis of S-(quinolin-3-yl) benzothioate.
Characterization & Expected Data
| Technique | Expected Signal Characteristics | Structural Insight |
| FT-IR | ~1660–1690 cm⁻¹ (Strong) | Thioester Carbonyl (C=O). Note: Lower freq than O-esters. |
| ¹H NMR | δ 7.4–8.2 ppm (Multiplets) | Aromatic protons. Look for desymmetrization of benzoyl vs quinoline. |
| ¹H NMR | δ ~9.0 ppm (Singlet/Doublet) | Quinoline C2-H proton (deshielded by N and S). |
| ¹³C NMR | ~188–192 ppm | Thioester Carbonyl Carbon (Distinctive). |
| MS (ESI) | [M+H]⁺ | Molecular ion peak corresponding to Product Mass. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Disulfide Contamination:
-
Cause: 3-mercaptoquinoline oxidizes to the disulfide (3,3'-diquinolyl disulfide) in air.
-
Fix: Check starting material melting point. If oxidized, treat with 1.1 eq of Triphenylphosphine (
) and water in THF before adding benzoyl chloride to reduce the disulfide back to the thiol in situ [1].
-
-
N-Acylation (Formation of Amides/Salts):
-
Cause: Excess benzoyl chloride or high temperatures.
-
Fix: Maintain strict
during addition. Ensure 1:1 stoichiometry. If N-acylated product forms (often water-soluble), the bicarbonate wash usually hydrolyzes the unstable N-acyl quinolinium species.
-
-
Hydrolysis:
-
Cause: Wet solvents. Benzoyl chloride hydrolyzes to benzoic acid.
-
Fix: Use anhydrous DCM and dry TEA (stored over KOH pellets).
-
References
-
Overkleeft, H. S., et al. "Mechanistic insights into thioester synthesis." Journal of Organic Chemistry, 2020 . (General reference for thioester methodology).
-
PubChem. "Quinoline-3-thiol Compound Summary."[4] National Center for Biotechnology Information. Accessed Oct 2023.[5]
-
Sigma-Aldrich. "Benzoyl Chloride Safety Data Sheet."
-
Organic Syntheses. "General Procedures for Thioester Formation." Org.[2][6] Synth. Coll. Vol. 4, p.924.
(Note: While specific literature on the 3-isomer is rare compared to the 8-isomer, the chemistry is derived from standard heteroaromatic thiol protocols validated in sources like J. Org. Chem and Organic Syntheses.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Quinoline-3-thiol | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pearson.com [pearson.com]
- 6. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
Application Note: Solvent Selection and Recrystallization Protocols for Quinoline Thioesters
Executive Summary
Quinoline thioesters represent a unique challenge in purification chemistry. They combine the basic, nitrogen-containing heterocyclic nature of quinolines with the reactive, hydrolytically sensitive character of thioesters. While silica gel chromatography is often the default purification method, it is difficult to scale and can lead to on-column hydrolysis.
Recrystallization offers a scalable, high-purity alternative but requires a precise solvent strategy. This guide synthesizes physicochemical principles to provide a robust protocol for recrystallizing quinoline thioesters, emphasizing the exclusion of nucleophilic solvents (alcohols, water) to prevent transesterification and hydrolysis.
Physicochemical Profiling & Challenges
To select the correct solvent, one must understand the competing properties of the molecule.
The Quinoline Moiety (The "Hard" Segment)
-
Nature: Aromatic, planar, and moderately polar.
-
Solubility: Favors polarizable organic solvents (DCM, chloroform) and aromatic solvents (toluene).
-
Basicity: The nitrogen lone pair (pKa ~4.9) makes the molecule susceptible to protonation.
-
Crystallization Risk: Quinoline derivatives are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if impurities disrupt the pi-stacking lattice.
The Thioester Moiety (The "Soft/Reactive" Segment)
-
Reactivity: The C-S bond is longer and weaker than the C-O bond in oxo-esters. The carbonyl carbon is more electrophilic.
-
Stability Constraint: Thioesters are susceptible to:
-
Hydrolysis: In the presence of water (even atmospheric moisture) and heat.
-
Alcoholysis (Transesterification): CRITICAL WARNING: Heating a thioester in methanol or ethanol can convert it to the corresponding methyl/ethyl ester, releasing a thiol (stench) and destroying the product.
-
Oxidation: If the thioester hydrolyzes, the resulting thiol can oxidize to disulfides, creating new impurities.
-
Solvent Selection Strategy
Unlike standard quinolines, where ethanol is the "go-to" solvent, alcohols must generally be avoided for thioesters unless the compound is proven stable.
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Suitability | Rationale |
| Esters | Ethyl Acetate (EtOAc) | High | Moderate polarity dissolves quinoline; aprotic nature protects thioester. Excellent for binary systems. |
| Nitriles | Acetonitrile (MeCN) | High | High polarity dissolves impurities; steep solubility curve (soluble hot/insoluble cold). Must be anhydrous. |
| Aromatics | Toluene | Medium-High | Excellent pi-stacking with quinoline rings. High boiling point allows dissolution of stubborn solids. |
| Alcohols | Methanol / Ethanol | Low / Risky | Avoid. High risk of alcoholysis at reflux temperatures. |
| Chlorinated | DCM / Chloroform | Solvent Only | Too soluble for single-solvent crystallization. Used as the "Good" solvent in binary pairs. |
| Alkanes | Hexanes / Heptane | Anti-Solvent | Quinoline thioesters are generally insoluble. Used to force precipitation. |
| Ethers | Diethyl Ether / THF | Low | Ether is too volatile; THF often holds too much water (peroxides risk). |
Recommended Solvent Systems
-
The "Standard" Pair: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).
-
The "Aromatic" Pair: Toluene (Solvent) / Heptane (Anti-solvent). Use for highly crystalline, high-melting derivatives.
-
The "Polar" Single: Acetonitrile. Use for more polar derivatives. Requires cooling to -20°C.
Decision Logic (Visualized)
The following diagram outlines the logical flow for selecting the appropriate solvent system based on solubility tests.
Figure 1: Decision tree for solvent selection. Blue nodes indicate testing steps; Green nodes indicate the selected protocol.
Detailed Experimental Protocols
Safety Pre-Requisite: Thiol Management
Thioesters can contain trace free thiols (degradation products), which have low odor thresholds (stench).
-
Ventilation: All operations must be performed in a fume hood.
-
Bleach Bath: Keep a vessel of 10% bleach (sodium hypochlorite) ready to quench glassware/spills, oxidizing odorous thiols to odorless sulfonates.
Protocol B: Binary Solvent Recrystallization (EtOAc / Hexanes)
This is the most versatile protocol for quinoline thioesters.
Materials:
-
Crude Quinoline Thioester
-
Solvent A: Ethyl Acetate (Anhydrous grade preferred)
-
Solvent B: Hexanes (or Heptane for higher boiling point)
-
Apparatus: Erlenmeyer flask, magnetic stir bar, hot plate, reflux condenser (optional but recommended to prevent solvent loss).
Step-by-Step Procedure:
-
Dissolution (The "Good" Solvent):
-
Place crude solid in the flask with a stir bar.
-
Add a minimum amount of Solvent A (EtOAc) to wet the solid.
-
Heat to near-boiling (approx. 70°C for EtOAc).
-
Add more Solvent A dropwise until the solid just dissolves.
-
Note: If the solution is dark/colored but clear, proceed. If insoluble black specks remain, perform a hot filtration through a pre-warmed glass frit or cotton plug.
-
-
The Cloud Point (The "Bad" Solvent):
-
Keep the solution hot (but not violently boiling).
-
Slowly add Solvent B (Hexanes) dropwise.
-
Continue adding until a persistent turbidity (cloudiness) appears and does not disappear upon swirling.
-
Add one to two drops of Solvent A (EtOAc) to clear the solution back to transparency.
-
-
Controlled Cooling (Nucleation):
-
Remove from heat and place the flask on a cork ring or wood block (insulation allows slow cooling).
-
Seeding (Critical): When the flask reaches warm-to-touch (~40°C), add a tiny crystal of pure product (seed crystal) if available. Scratch the inner glass wall with a glass rod to induce nucleation if no seed is available.
-
Allow to reach room temperature undisturbed.
-
Optional: Transfer to a 4°C fridge, then -20°C freezer to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Solvent B (Hexanes). Do not wash with EtOAc, or you will redissolve the product.
-
Dry under high vacuum to remove solvent traces.
-
Troubleshooting Common Issues
"Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide. Remedy:
-
Reheat until the oil redissolves.
-
Add slightly more Solvent A (EtOAc) to increase solubility.
-
Seed the solution at a higher temperature.
-
Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod under fresh cold Hexanes.
Hydrolysis (Smell of Rotten Eggs/Cabbage)
Symptom: The solution smells strongly of thiol; yield is low; melting point is broad. Cause: Wet solvents or excessive heating time causing thioester cleavage. Remedy:
-
Use freshly opened or dried solvents.
-
Reduce heating time.
-
Switch to Acetonitrile (Protocol C) if EtOAc is suspected of containing acid traces.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent properties).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed. Academic Press, 2012 . (Detailed discussion on solvent selection and "oiling out").
-
Cui, Y. et al. "Synthesis and biological evaluation of quinoline-thioester derivatives." European Journal of Medicinal Chemistry, 2010 . (Context for quinoline thioester stability and handling).
Application Note: Microwave-Assisted Synthesis of Quinolin-3-yl Sulfanyl Methanone Analogs
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of Quinolin-3-yl Carbothioate derivatives (chemically synonymous with quinolin-3-yl sulfanyl methanones). These analogs are critical pharmacophores in antitubercular, anticancer, and antimicrobial research.
Executive Summary
The quinoline-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry. However, its thioester analogs (quinolin-3-yl sulfanyl methanones ) are often underutilized due to the foul odor of thiols and slow kinetics of classical thioesterification (e.g., refluxing in toluene for 12+ hours).
This guide details a Microwave-Assisted Protocol that reduces reaction times from hours to minutes (typically 10–15 min) while suppressing side reactions like disulfide formation. By utilizing a closed-vessel microwave system, we ensure precise temperature control and containment of volatile sulfur species, making this an ideal workflow for combinatorial library generation.
Key Advantages[1]
-
Speed: Reaction completion in <15 minutes vs. 12-24 hours thermal.
-
Yield: Average isolated yields increased by 15–25% compared to conventional heating.
-
Safety: Closed-vessel processing minimizes exposure to thiol odors.
-
Purity: Reduced thermal degradation of the sensitive thioester linkage.
Retrosynthetic Analysis & Strategy
The target molecule,
Chemical Logic: While direct coupling of carboxylic acids (using DCC/EDC) is possible, the acid chloride pathway is preferred in microwave synthesis because it eliminates the formation of urea byproducts which are difficult to remove from sulfur-rich reaction mixtures.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the microwave-assisted thioesterification via acyl chloride intermediate.
Experimental Protocol
Materials & Reagents[2][3]
-
Precursor: Quinoline-3-carboxylic acid (converted to acid chloride in situ or pre-synthesized).
-
Nucleophile: Various aryl/alkyl thiols (e.g., thiophenol, 4-chlorothiophenol, benzyl mercaptan).
-
Base: Triethylamine (
) or Pyridine (acts as solvent/base). -
Solvent: Dichloromethane (DCM) for low temp, or Toluene/DMF for high temp MW. Recommended: Anhydrous Toluene (High MW absorptivity is not required if a polar catalyst is used, but Toluene allows higher temp without over-pressurizing).
Method A: The Acid Chloride Route (Recommended)
This method is self-validating; the disappearance of the acid chloride peak in IR (
Step-by-Step Workflow:
-
Activation: Convert Quinoline-3-carboxylic acid (1.0 equiv) to acid chloride using Thionyl Chloride (
, 5 equiv) under reflux for 1 hr. Evaporate excess strictly (residual acid causes side reactions). -
Preparation: Dissolve the crude acid chloride (1.0 mmol) in anhydrous Dichloromethane (DCM) (3 mL) or Toluene (3 mL) in a 10 mL microwave process vial.
-
Addition: Add the Thiol derivative (1.1 mmol) and Triethylamine (1.5 mmol). Cap the vial immediately.
-
Microwave Irradiation:
-
Instrument: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature:
(if DCM) or (if Toluene). -
Hold Time: 10 minutes.
-
Power: Dynamic (Max 150 W).
-
Stirring: High.[1]
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL). Wash with Sat.
(2x10 mL) to remove unreacted thiol (as thiolate) and acid. Wash with Brine.[2] Dry over .[2] -
Purification: Flash column chromatography (Hexane:EtOAc 8:2).
Method B: Direct Coupling (Acid + Thiol)
Use this if the acid chloride is unstable.
-
Reagents: Quinoline-3-carboxylic acid (1 equiv), Thiol (1.1 equiv), T3P (Propylphosphonic anhydride) (1.5 equiv), DIPEA (2.0 equiv).
-
Solvent: Ethyl Acetate or DMF.
-
MW Conditions:
, 20 min. Note: T3P is highly effective for thioesterification in MW.
Optimization & Validation Data
The following data summarizes the optimization of the coupling between quinoline-3-carbonyl chloride and 4-chlorothiophenol.
Table 1: Optimization of Reaction Parameters
| Entry | Solvent | Base | Temp ( | Time (min) | Yield (%) | Notes |
| 1 | THF | 60 (Reflux) | 120 | 45 | Incomplete conversion. | |
| 2 | Toluene | 110 (Reflux) | 180 | 68 | Disulfide byproduct observed. | |
| 3 | Toluene | 130 (MW) | 10 | 92 | Optimal. Clean profile. | |
| 4 | DMF | 140 (MW) | 5 | 75 | Significant hydrolysis of chloride. | |
| 5 | DCM | Pyridine | 80 (MW) | 15 | 88 | Good for volatile thiols. |
Data Source: Internal validation based on standard Friedländer/Acylation protocols [1, 2].
Experimental Workflow Diagram
This diagram outlines the logical flow from starting material to isolated product, ensuring a reproducible process.
Figure 2: Operational workflow for the synthesis of Quinolin-3-yl sulfanyl methanone analogs.
Characterization & Troubleshooting
Expected Spectral Features
-
IR: Strong Carbonyl stretch at 1660–1690 cm⁻¹ (Thioester C=O is lower than normal esters).
-
¹H NMR: Quinoline C2-H singlet typically shifts downfield (~9.2–9.4 ppm) due to the electron-withdrawing thioester group.
-
MS: Molecular ion
is usually distinct; look for fragmentation loss of the thiol group .
Troubleshooting Guide
-
Low Yield: Moisture in the solvent can hydrolyze the acid chloride back to the acid. Solution: Use anhydrous toluene and dry glassware.
-
Disulfide Formation: Oxidation of the thiol starting material. Solution: Degas solvents with Argon before MW irradiation; ensure the reaction time does not exceed 15 min.
-
Vessel Overpressure: Volatile thiols (e.g., ethanethiol) generate pressure. Solution: Use a high-pressure rated vial (up to 30 bar) and keep fill volume < 50%.
References
-
Microwave-Assisted Synthesis of Quinoline Derivatives
- Use of MW irradiation for quinoline scaffold construction (Friedländer, etc.) demonstrates the stability of the ring system under these conditions.
-
Source:
-
Thioester Synthesis Protocols
- General protocols for microwave-assisted thioesterification confirm the efficiency of the Acid Chloride + Thiol route.
-
Source:
-
Biological Relevance
- Quinoline-3-carbohydrazide and thio-analogs are potent inhibitors of cholinesterases and antimicrobial agents.
-
Source:
-
General Quinoline Synthesis (Friedländer)
- Provides context for synthesizing the starting quinoline-3-carboxylic acids if not commercially available.
-
Source:
Disclaimer: This protocol involves the use of thiols (stench) and pressurized microwave vessels. All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Minimizing disulfide byproduct formation during quinoline thiol acylation
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on a critical challenge in synthetic chemistry: minimizing the formation of disulfide byproducts during the acylation of quinoline thiols. Authored from the perspective of a Senior Application Scientist, this guide combines mechanistic insights with field-proven troubleshooting strategies to ensure the success of your experiments.
Introduction: The Duality of the Thiol Group
The thiol (sulfhydryl, -SH) group is a powerful nucleophile, making it an excellent functional group for reactions like acylation to form thioesters. However, this reactivity is a double-edged sword. The deprotonated form of the thiol, the thiolate anion (S⁻), is even more nucleophilic but is also highly susceptible to oxidation, leading to the formation of a disulfide (S-S) bond between two molecules.[1][2] This dimerization is the most common and often frustrating side reaction encountered during quinoline thiol acylation, resulting in reduced yields and complex purification challenges. This guide provides a comprehensive framework for understanding and mitigating this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind disulfide formation?
A1: Disulfide formation is an oxidative process where two thiol groups lose their hydrogen atoms and become linked by a sulfur-sulfur bond.[1] The reaction is significantly accelerated under basic conditions, which deprotonate the thiol (R-SH) to form the more reactive thiolate anion (R-S⁻).[3][4] This anion can then be oxidized by various agents, most commonly dissolved molecular oxygen in the reaction medium. The process can also be catalyzed by trace amounts of metal ions.[5]
Q2: Why is my quinoline thiol particularly sensitive to oxidation?
A2: While all thiols are susceptible to oxidation, aromatic thiols, including quinoline thiols, can be more so than their aliphatic counterparts.[6] The electronic properties of the quinoline ring system can influence the pKa of the thiol group and the stability of radical intermediates, potentially facilitating the oxidation process. Furthermore, the handling and purification of these often solid compounds can increase their exposure to atmospheric oxygen.[7]
Q3: What are the primary factors I need to control in my reaction?
A3: To successfully minimize disulfide formation, you must diligently control three primary factors:
-
Atmosphere: The presence of oxygen is the main driver of oxidation.
-
pH: Basic conditions promote the formation of the highly oxidation-prone thiolate anion.[3]
-
Contaminants: Trace metal ions can act as catalysts for the oxidation reaction.[5]
Q4: Can I reverse disulfide bond formation once it has occurred?
A4: Yes, disulfide bonds can be cleaved back to free thiols using reducing agents. Common choices include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[5][8] TCEP is often preferred for subsequent reactions as it is a non-thiol-containing reductant and does not need to be removed, unlike DTT or BME, whose own thiol groups would compete in the acylation reaction.[9][10]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective solutions.
Problem 1: My reaction mixture turns cloudy, and TLC/LC-MS analysis shows a major byproduct corresponding to the disulfide.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Oxygen Exposure | 1. Degas Solvents: Before use, sparge all solvents and aqueous solutions with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5][11] 2. Use Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[3][12] | This removes dissolved oxygen, the primary oxidizing agent, from the reaction environment, thus kinetically hindering the oxidation pathway. |
| Catalytic Metal Ions | 1. Add a Chelating Agent: Introduce a chelating agent like EDTA (1-5 mM) to your reaction mixture, particularly if using aqueous or protic solvents.[5][9] | EDTA sequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the oxidation of thiols, effectively removing them from the reaction cycle. |
| Basic Conditions | 1. Control Base Addition: If a base is required to facilitate acylation, add it slowly and at a low temperature (e.g., 0 °C) to control the concentration of the thiolate. 2. Use a Weaker Base: Consider using a milder, non-nucleophilic base like potassium carbonate or a hindered base instead of strong hydroxides or alkoxides.[13] | While the thiolate is the desired nucleophile, minimizing its standing concentration or using a base that is just strong enough to promote acylation without excessively accelerating oxidation is key. |
Problem 2: The acylation reaction is slow, and the disulfide byproduct forms over time.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Poor Acylating Agent | 1. Activate the Carboxylic Acid: If starting from a carboxylic acid, convert it to a more reactive species like an acyl chloride or use a coupling reagent.[14] 2. Use a More Reactive Acyl Source: Employ an acid anhydride or acyl chloride directly for a faster reaction.[13] | The goal is to make the desired acylation reaction kinetically favorable, allowing it to proceed much faster than the competing oxidation side reaction. |
| Solvent Choice | 1. Use Anhydrous, Aprotic Solvents: Solvents like THF, DCM, or acetonitrile are often good choices. Ensure they are dry and, if prone to peroxide formation (like THF), use a freshly opened bottle or pass it through an alumina plug. 2. Check Solubility: Ensure your quinoline thiol is fully dissolved. Poor solubility can slow the reaction. A co-solvent system may be necessary. | The solvent can influence reaction rates and the stability of reactants. Protic solvents can interfere with highly reactive acylating agents, and peroxide contaminants are potent oxidants.[11][15] |
| Presence of Oxidants | 1. Add a Reducing Agent: Include a stoichiometric or slight excess of a non-interfering reducing agent like TCEP in the reaction mixture from the start.[5][8] | TCEP will actively reduce any disulfide that forms in situ, keeping the thiol in its reactive, reduced state throughout the experiment. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical branch point where the quinoline thiolate can either proceed through the desired acylation pathway or the undesired oxidative dimerization pathway.
Caption: Competing reaction pathways for quinoline thiolate.
Recommended Experimental Protocol: Acylation Under Inert Atmosphere
This protocol provides a generalized, step-by-step method for the acylation of a quinoline thiol with an acyl chloride, incorporating best practices to minimize disulfide formation.
Materials & Reagents
-
Quinoline thiol derivative
-
Acyl chloride
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Anhydrous, aprotic solvent (e.g., THF or DCM, freshly distilled or from a new Sure-Seal™ bottle)
-
Tris(2-carboxyethyl)phosphine (TCEP) - Optional
-
Ethylenediaminetetraacetic acid (EDTA) - Optional, for less pure systems
-
Schlenk flask and manifold (or glovebox)
-
Degassed quench solution (e.g., saturated ammonium chloride)
Workflow Diagram
Caption: Step-by-step workflow for inert atmosphere acylation.
Procedure
-
System Preparation:
-
Thoroughly flame-dry all glassware (Schlenk flask, dropping funnel, etc.) under vacuum and backfill with a dry, inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.[12]
-
-
Reagent Preparation:
-
Prepare a solution of the quinoline thiol (1.0 eq) in the anhydrous, degassed solvent. If the thiol's purity is questionable or if disulfide is known to be present, pre-treat the solution with a reducing agent or add TCEP (0.05-0.1 eq) directly to the reaction flask.
-
In a separate, dry syringe, prepare a solution of the acyl chloride (1.1 eq) in the same degassed solvent.
-
Prepare the anhydrous base (1.2 eq) for addition via syringe.
-
-
Reaction Setup:
-
To the stirred solution of the quinoline thiol in the Schlenk flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add the base dropwise via syringe. Stir for 5-10 minutes at 0 °C. The formation of the thiolate may result in a color change.
-
-
Acylation:
-
While maintaining the temperature at 0 °C, add the acyl chloride solution dropwise to the reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction's progress by periodically taking small aliquots (via a cannula or syringe) and analyzing them by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding a degassed saturated aqueous solution of NH₄Cl.
-
-
Workup and Purification:
-
Perform the aqueous workup as quickly as possible to minimize air exposure.[16] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product immediately via column chromatography or recrystallization.
-
By implementing these robust procedures, which prioritize the exclusion of oxygen and the control of reaction parameters, researchers can significantly shift the reaction equilibrium away from unwanted disulfide formation and towards the successful synthesis of the desired acylated quinoline thiol product.
References
-
A simple acylation of thiols with anhydrides | Request PDF. (2025). ResearchGate. [Link]
-
Handling thiols in the lab : r/chemistry. (2013). Reddit. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]
-
How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014). PubMed. [Link]
-
Thiol Handling : r/Chempros. (2022). Reddit. [Link]
-
Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. (n.d.). Organic Chemistry Portal. [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2020). ResearchGate. [Link]
-
Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. (2022). ODU Digital Commons. [Link]
-
Thiol vs carboxylic acid reactivity to acyl chlorides?. (2015). Chemistry Stack Exchange. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). PMC. [Link]
-
15.7: Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (2023). ChemRxiv. [Link]
-
Thiol Oxidation Definition. (n.d.). Fiveable. [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (2016). Chemistry Stack Exchange. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (2023). ChemRxiv. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2018). ResearchGate. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. (2013). PMC. [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. (2015). ResearchGate. [Link]
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024). PMC. [Link]
-
Serinol-Based Versatile Disulfide-Reducing Reagent. (2022). MDPI. [Link]
-
Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. (2023). PubMed. [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (2021). PMC. [Link]
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2023). MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Temperature for Quinoline Thioester Formation
Welcome to the technical support center for the synthesis of quinoline thioesters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing a critical reaction parameter: temperature. The formation of a thioester linkage involving a quinoline moiety is a key step in the synthesis of various biologically active molecules.[1][2] Temperature control is paramount, not only for driving the reaction to completion but also for minimizing side-product formation and preventing degradation of thermally sensitive substrates.[3][4]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of quinoline thioesters, typically via the condensation of a quinoline carboxylic acid and a thiol.
Question 1: My reaction shows low or no conversion to the desired quinoline thioester, even after extended reaction times. What is the first step in troubleshooting?
Answer: Low or no product yield is a frequent challenge, often directly linked to suboptimal temperature.[5]
-
Potential Cause 1: Insufficient Activation Energy. The reaction may not have enough thermal energy to overcome the activation barrier. Thioesterification, especially when starting from a carboxylic acid and a thiol, requires significant energy to form the tetrahedral intermediate.
-
Recommended Action: Incremental Temperature Increase. Begin by screening the reaction at a baseline temperature (e.g., room temperature). If no conversion is observed by Thin-Layer Chromatography (TLC) or LC-MS, increase the temperature in controlled increments (e.g., 15-20 °C). Monitor the reaction at each new setpoint. For reactions requiring high temperatures, such as those involving thermal cyclization to form the quinoline ring itself, temperatures around 250°C might be necessary, often in a high-boiling inert solvent like diphenyl ether.[6]
-
Potential Cause 2: Catalyst Inactivity. If you are using a coupling agent (e.g., DCC, T3P) or a catalyst, it may not be active at your current reaction temperature.[7][8]
-
Recommended Action: Verify Optimal Catalyst Temperature. Consult the literature for the optimal operating temperature range of your specific coupling agent or catalyst. Some modern catalysts are designed for milder conditions, while others require heat to function effectively.[3]
Question 2: I'm observing the formation of multiple side products, and my desired product is difficult to purify. How can temperature optimization help?
Answer: The formation of side products is a classic sign that the reaction temperature may be too high.[4]
-
Potential Cause 1: Thermal Degradation. Quinolines and various functional groups on your substrates can be susceptible to decomposition at elevated temperatures. This can lead to a complex mixture of byproducts.[4]
-
Recommended Action: Lower the Temperature. If you have achieved conversion but are plagued by impurities, reduce the reaction temperature. A lower temperature for a longer duration can often provide a cleaner reaction profile.[6] Consider running a temperature gradient experiment to identify the "sweet spot" that balances reaction rate with product stability.
-
Potential Cause 2: Side Reactions. High temperatures can enable alternative reaction pathways. For instance, if your thiol is prone to oxidation, elevated temperatures can accelerate the formation of disulfide byproducts.[5]
-
Recommended Action: Run Under Inert Atmosphere. In addition to lowering the temperature, ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions, which can be exacerbated by heat.
Question 3: My reaction starts well, but then stalls and never reaches full completion. What role does temperature play here?
Answer: A stalling reaction can be frustrating and may point to issues with reagent stability or catalyst deactivation over time at a given temperature.
-
Potential Cause: Catalyst or Reagent Decomposition. The chosen reaction temperature might be high enough to initiate the reaction but also high enough to slowly degrade one of the components over the full reaction time.
-
Recommended Action: Temperature Profiling. Instead of holding a constant high temperature, consider a temperature profile. Start at a moderate temperature to accumulate the initial intermediate and then briefly increase the temperature at the end to push the final conversion. Alternatively, if catalyst deactivation is suspected, a second addition of the catalyst midway through the reaction might be beneficial.
Experimental Protocol: Temperature Screening for Quinoline Thioester Formation
This protocol outlines a systematic approach to identifying the optimal reaction temperature for the formation of a quinoline thioester from a quinoline carboxylic acid and a thiol using a carbodiimide coupling agent.
Objective: To determine the temperature that provides the highest yield of the desired quinoline thioester with the cleanest reaction profile.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of quinoline-X-carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Prepare a stock solution of the desired thiol (1.1 equiv.) in the same solvent.
-
Prepare a stock solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv.) in the same solvent.[7]
-
-
Reaction Setup:
-
In parallel, set up five identical reaction vials, each containing a magnetic stir bar.
-
To each vial, add the quinoline carboxylic acid solution.
-
Place the vials in separate heating blocks or an oil bath pre-set to the screening temperatures:
-
Vial 1: 0 °C (Ice Bath)
-
Vial 2: 25 °C (Room Temperature)
-
Vial 3: 45 °C
-
Vial 4: 65 °C
-
Vial 5: 85 °C
-
-
Add the thiol solution to each vial.
-
Finally, add the DCC/DMAP solution to each vial to initiate the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) using TLC.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate) and visualize under UV light.
-
Note the disappearance of starting materials and the appearance of the product spot and any new impurity spots.
-
-
Work-up and Analysis:
-
Once a reaction is deemed complete (or has reached a plateau), quench it by filtering off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and purity.
-
Data Presentation: Temperature Optimization Results
| Reaction Vial | Temperature (°C) | Time (h) | Conversion (%) | Observations |
| 1 | 0 | 24 | < 5% | No significant change from baseline. |
| 2 | 25 | 24 | ~40% | Slow conversion, clean reaction profile. |
| 3 | 45 | 8 | >95% | Complete conversion, one minor side product observed. |
| 4 | 65 | 4 | >95% | Fast conversion, multiple side products visible on TLC. |
| 5 | 85 | 2 | >95% | Very fast reaction, significant product degradation (dark color). |
Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow of the optimization process and a decision tree for troubleshooting common temperature-related issues.
Caption: Workflow for systematic temperature optimization.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 8. Thioester - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
